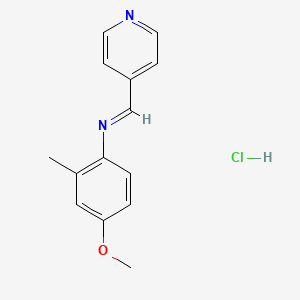
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride is a fluorinated organic compound with the molecular formula C4F7IO2. This compound is characterized by the presence of multiple fluorine atoms, an iodine atom, and an acetyl fluoride group, making it a highly reactive and versatile chemical in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride typically involves the reaction of 1,1,2,2-tetrafluoro-2-iodoethanol with difluoroacetyl fluoride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the compound. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state products, often using strong oxidizing agents.
Reduction Reactions: Reduction of the compound can lead to the formation of less oxidized products, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and amines. The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, typically in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives where the iodine atom is replaced by another functional group.
Oxidation Reactions: Products include higher oxidation state compounds, such as carboxylic acids or ketones.
Reduction Reactions: Products include reduced derivatives, such as alcohols or alkanes.
Aplicaciones Científicas De Investigación
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Employed in the development of fluorinated biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers and coatings with enhanced chemical resistance and thermal stability.
Comparación Con Compuestos Similares
Similar Compounds
Tetrafluoro-2-(tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride: Similar in structure but contains a sulfonyl fluoride group instead of an acetyl fluoride group.
1,1,2,2-Tetrafluoroethane: Lacks the iodine and acetyl fluoride groups, making it less reactive.
Methyl difluoro(1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy)acetate: Contains additional fluorinated ether groups, leading to different reactivity and applications.
Uniqueness
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride is unique due to its combination of multiple fluorine atoms, an iodine atom, and an acetyl fluoride group. This unique structure imparts high reactivity and versatility, making it valuable in various chemical, biological, and industrial applications.
Propiedades
| 80016-48-4 | |
Fórmula molecular |
C4F7IO2 |
Peso molecular |
339.93 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride |
InChI |
InChI=1S/C4F7IO2/c5-1(13)2(6,7)14-4(10,11)3(8,9)12 |
Clave InChI |
YLASZHQZRJGXDS-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(OC(C(F)(F)I)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


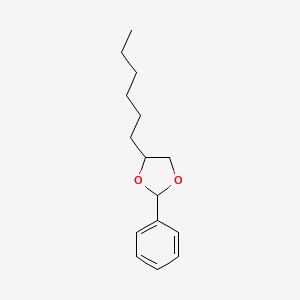
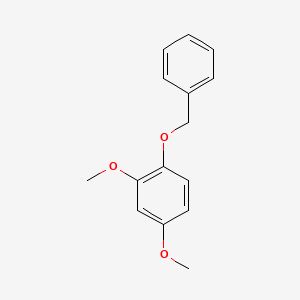


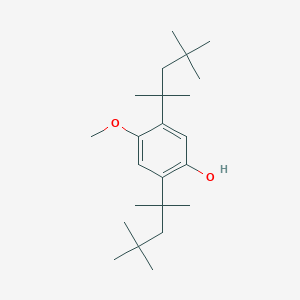
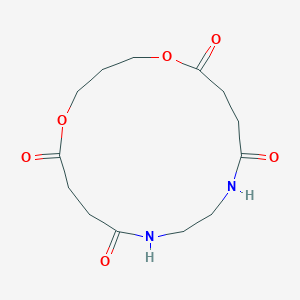
![N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14432695.png)

![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)

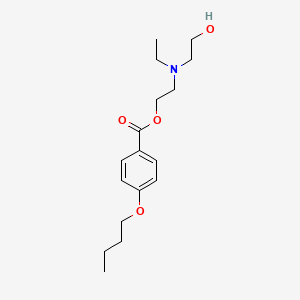
![3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14432715.png)
